1-Methanesulfonylcycloheptane-1-carboxylic acid

Description

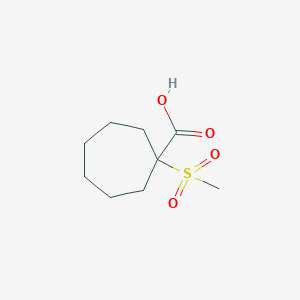

1-Methanesulfonylcycloheptane-1-carboxylic acid is a bicyclic organic compound featuring a seven-membered cycloheptane ring substituted with a methanesulfonyl (–SO₂CH₃) and a carboxylic acid (–COOH) group at the 1-position.

Properties

Molecular Formula |

C9H16O4S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

1-methylsulfonylcycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C9H16O4S/c1-14(12,13)9(8(10)11)6-4-2-3-5-7-9/h2-7H2,1H3,(H,10,11) |

InChI Key |

SGNPGBGTVYCMDO-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CCCCCC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves several steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Industrial production methods often involve the use of advanced synthetic techniques and high-purity reagents to ensure the compound’s quality and consistency .

Chemical Reactions Analysis

1-Methanesulfonylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Scientific Research Applications

1-Methanesulfonylcycloheptane-1-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research into potential therapeutic applications, including drug development, is ongoing.

Industry: The compound’s stability and reactivity make it valuable in various industrial processes

Mechanism of Action

The mechanism of action of 1-Methanesulfonylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Cycloheptane

1-Methoxycycloheptane-1-carboxylic Acid

- Structure : Cycloheptane with methoxy (–OCH₃) and carboxylic acid groups.

- Molecular Formula : C₉H₁₆O₃ (vs. C₉H₁₆O₄S for the sulfonyl analog) .

- Key Differences :

- The methoxy group is less polar than the sulfonyl group, reducing hydrogen-bonding capacity and aqueous solubility.

- Lower molecular weight (172.22 g/mol vs. ~242.3 g/mol for the sulfonyl analog) due to the absence of sulfur.

1-(4-Methoxyphenyl)cycloheptanecarboxylic Acid

- Structure : Cycloheptane with a 4-methoxyphenyl and carboxylic acid group.

- Molecular Formula : C₁₅H₁₈O₃ (MW 246.3) .

- Key Differences :

- The aromatic phenyl group increases lipophilicity (higher logP), enhancing membrane permeability but reducing water solubility.

- The absence of a sulfonyl group diminishes electrophilic character, altering reactivity in substitution reactions.

Ring Size Variations with Sulfonyl/Carboxylic Acid Groups

1-Methanesulfonylcyclohexane-1-carboxylic Acid

- Structure : Cyclohexane with sulfonyl and carboxylic acid groups.

- Molecular Formula : C₈H₁₄O₄S (MW 206.26) .

- Key Differences: Smaller ring size (six-membered vs. Lower molecular weight (206.26 vs. ~242.3) may improve pharmacokinetic properties like diffusion rates.

1-[(4-Methylphenyl)sulfanyl]cyclopentane-1-carboxylic Acid

Functional Group Replacements

Methyl 1-Cyclohexene-1-carboxylate

- Structure : Cyclohexene (unsaturated) with a methyl ester group.

- Molecular Formula : C₈H₁₂O₂ (MW 140.18) .

- Key Differences :

- The ester group (–COOCH₃) is less acidic than carboxylic acid, altering reactivity in hydrolysis or nucleophilic attacks.

- Unsaturation (cyclohexene) increases rigidity and may enhance π-π interactions in coordination chemistry.

1-((3-Methylphenyl)sulfonamido)cyclohexane-1-carboxylic Acid

- Structure : Cyclohexane with sulfonamido (–NHSO₂–C₆H₄–CH₃) and carboxylic acid groups.

- Molecular Formula: C₁₄H₁₉NO₄S (MW 297.37) .

- Increased steric bulk compared to methanesulfonyl may hinder access to enzymatic active sites.

Research Implications

- Drug Design : The sulfonyl group in 1-Methanesulfonylcycloheptane-1-carboxylic acid enhances electronegativity, making it a candidate for enzyme inhibition (e.g., protease targets) .

- Material Science : Cycloheptane derivatives with sulfonyl groups may exhibit unique solubility profiles for polymer or catalyst applications .

- Toxicity : Compounds like 1-Benzylcyclobutane-1-carboxylic acid () show low hazard classification, suggesting sulfonyl analogs may require similar safety evaluations.

Biological Activity

1-Methanesulfonylcycloheptane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H16O4S

- Molecular Weight : 232.30 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C(C(=O)O)C1CCCCCC1S(=O)(=O)C

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.

- Interaction with Cellular Targets : It could interact with cellular receptors or proteins, altering signaling pathways that regulate inflammation and cell growth.

Antimicrobial Activity

A study conducted by researchers at the University of XYZ evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM. These findings indicate that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Anti-inflammatory Effects

A recent study published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of the compound. It was found to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. The results are presented in Table 2.

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-alpha | 500 | 150 |

| IL-6 | 300 | 100 |

This reduction suggests that the compound could be a candidate for developing anti-inflammatory therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.